molecular formula C12H18ClNO2 B1318918 4-(4-Methoxyphenoxy)piperidine hydrochloride CAS No. 333954-89-5

4-(4-Methoxyphenoxy)piperidine hydrochloride

Cat. No.: B1318918
CAS No.: 333954-89-5
M. Wt: 243.73 g/mol
InChI Key: QNAZHUIQLCZUJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 4-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and better control over reaction conditions, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific receptors and enzymes. The compound binds to these molecular targets, modulating their activity and affecting downstream signaling pathways. This can influence various biological processes, including cognitive function, metabolism, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenoxy)piperidine hydrochloride is unique due to its specific methoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on cognitive function, estrogen modulation, and neuroprotection.

Properties

IUPAC Name

4-(4-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAZHUIQLCZUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591173
Record name 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333954-89-5
Record name Piperidine, 4-(4-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333954-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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